molecular formula C₁₉H₂₈O₃ B135568 11-Ketoetiocholanolone CAS No. 739-27-5

11-Ketoetiocholanolone

Cat. No. B135568
CAS RN: 739-27-5
M. Wt: 304.4 g/mol
InChI Key: IUNYGQONJQTULL-UKZLPJRTSA-N
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Description

11-Ketoetiocholanolone is a metabolite of cortisol, a glucocorticoid hormone, which is widely used in monitoring stress in several vertebrates . It is also a product of the metabolism of 11-ketotestosterone, an active androgen in humans, particularly in the gonads . The presence of 11-ketoetiocholanolone in biological samples, such as feces, can be indicative of adrenal activity and stress responses in animals .

Synthesis Analysis

The synthesis of 11-ketoetiocholanolone can occur through the metabolism of 11-ketotestosterone. This process is predominantly driven by the enzyme AKR1D1, which catalyzes the 5β-reduction of 11-ketotestosterone, committing it to a metabolic pathway that terminates in 11-ketoetiocholanolone . Additionally, the enzyme SRD5A2, but not SRD5A1, can catalyze the 5α-reduction of 11-ketotestosterone, which also leads to the formation of 11-ketoetiocholanolone . The biosynthesis of 11-ketotestosterone, a precursor to 11-ketoetiocholanolone, has been studied in the testis of the Siamese fighting fish, where it proceeds through both the delta 5- and delta 4- pathways .

Molecular Structure Analysis

The molecular structure of 11-ketoetiocholanolone has been characterized through various analytical techniques. For instance, its identification in patients with congenital virilizing adrenal hyperplasia was based on its mobility on paper chromatograms, color reactions with specific reagents, ultraviolet spectrum as a sulfuric acid chromogen, and its infrared spectrum . These structural analyses are crucial for the accurate identification and measurement of this steroid in biological samples.

Chemical Reactions Analysis

11-Ketoetiocholanolone is involved in chemical reactions that are part of the steroidogenesis pathway. It is a product of the reduction of 11-ketotestosterone, which itself is synthesized from adrenal androgen precursors . The chemical reactions leading to its formation are catalyzed by specific enzymes, such as AKR1D1 and SRD5A2, which are responsible for the reduction of 11-ketotestosterone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 11-ketoetiocholanolone have been studied to develop and validate analytical methods for its quantification. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been used to optimize and validate a reliable method for quantifying 11-ketoetiocholanolone in ruminants' feces . This method takes into account the complex nature of feces and allows for an unequivocal determination of the metabolite due to its accurate mass capabilities. The limit of detection and quantification, recovery rates, and relative standard deviations have been established to ensure the accuracy and reliability of the quantification method .

Scientific Research Applications

Stress Monitoring in Vertebrates

11-Ketoetiocholanolone (11-k) is a cortisol metabolite used for monitoring stress in several vertebrates. Azorit et al. (2012) developed and validated a high-pressure liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method to measure 11-k in the faeces of Iberian red deer. This method showed variations in fecal 11-k levels corresponding to stress, with a good correlation between 11-k concentrations and plasma cortisol levels in the studied animals (Azorit et al., 2012).

Disease Monitoring

In a study by Pérez et al. (2019), faecal 11-ketoetiocholanolone was measured using HPLC-MS/MS to monitor the stress of Iberian ibex during an experimental infection with Sarcoptes scabiei mites. This study highlighted the stress-inducing nature of the disease and its effects on cortisol release and activity in the host (Pérez et al., 2019).

Metabolic Pathways

Barnard et al. (2020) investigated the metabolism of 11-ketotestosterone, showing that its inactivation is predominantly driven by AKR1D1, leading to the production of 11-ketoetiocholanolone. This study offers insights into the metabolic pathways and potential clinical implications of 11-ketoetiocholanolone in humans (Barnard et al., 2020).

Urinary Metabolite Analysis

Choi et al. (2000) described a method for the simultaneous determination of urinary androgen glucuronides, including 11-ketoandrosterone and 11-ketoetiocholanolone. This method provides a means for screening various androgens, including 11-ketoetiocholanolone, in urine, which could be relevant for clinical diagnostics (Choi et al., 2000).

Hormonal Profiles in Disease

Ludwig et al. (1978) identified 11-ketoetiocholanolone as one of the main steroids in the steroid profiles of hemofiltrates from uremic patients. This finding could have implications for understanding hormonal changes in chronic diseases (Ludwig et al., 1978).

Safety And Hazards

When handling 11-Ketoetiocholanolone, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13+,14+,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNYGQONJQTULL-UKZLPJRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11-Ketoetiocholanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

11-Ketoetiocholanolone

CAS RN

739-27-5
Record name 11-Ketoetiocholanolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=739-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Ketoetiocholanolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-KETOETIOCHOLANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5908J818K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 11-Ketoetiocholanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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